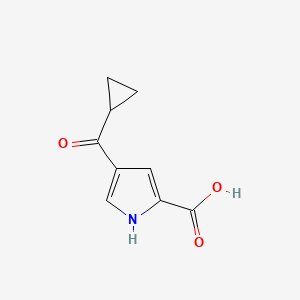
4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also includes a cyclopropyl group (a three-carbon ring), and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carboxylic acids can generally be synthesized through oxidation reactions . Cyclopropane rings can be formed through various methods, including reactions involving carbenes . Boronic acids, which are structurally similar to carboxylic acids, can be synthesized through reactions involving pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring attached to a carboxylic acid group and a cyclopropyl group .
Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including substitutions at the carbonyl carbon . Cyclopropane rings can participate in reactions that open the ring, due to the high ring strain .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Carboxylic acids, for example, can form hydrogen bonds and are generally polar and hydrophilic .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
Research in synthetic chemistry has explored the use of cyclopropane-containing compounds, akin to 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, as precursors or intermediates in the synthesis of complex molecules. For instance, cyclopropanecarboxylic acid derivatives have been utilized in the synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, demonstrating significant herbicidal and fungicidal activities (Tian et al., 2009). This showcases the potential of such compounds in the development of new agrochemicals.
Materials Science
In materials science, the functionalization of cyclopropane derivatives has led to the creation of novel polymers and materials. The microwave-assisted Paal–Knorr reaction has been applied to synthesize polysubstituted furans, pyrroles, and thiophenes from β-keto esters, highlighting the versatility of cyclopropane derivatives in constructing heterocyclic scaffolds (Minetto et al., 2005). These materials find applications in electronic devices and as pharmacophores in drug design.
Biochemistry and Pharmacology
Cyclopropane derivatives, by virtue of their unique structural features, have been investigated for their biological activities. Studies have demonstrated their use as synthetic precursors for the preparation of densely functionalized pyrroles, which are key structures in many bioactive molecules (Wurz & Charette, 2005). Additionally, these compounds have shown inhibitory activity against mammalian topoisomerase II, suggesting potential therapeutic applications in cancer treatment (Wentland et al., 1993).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that carboxylic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Carboxylic acids and their derivatives are known to undergo nucleophilic attack at the carbonyl carbon, leading to various biochemical reactions . The cyclopropyl group at position 1 is optimal for biological activity .
Biochemical Pathways
Carboxylic acids and their derivatives are involved in a wide range of biochemical pathways, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability .
Result of Action
It is known that carboxylic acids and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid. For instance, the compound is water-soluble and may spread in water systems, which could potentially affect its action and stability .
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(5-1-2-5)6-3-7(9(12)13)10-4-6/h3-5,10H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKWTQFNEAQPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2913736.png)
![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)
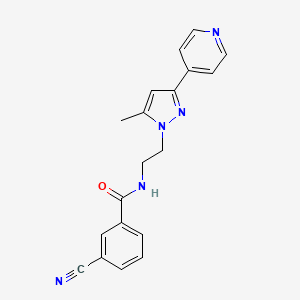

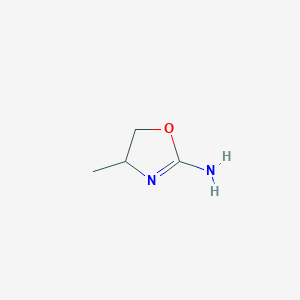
![2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2913747.png)

![2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2913750.png)
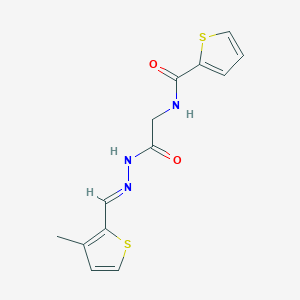
![Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B2913752.png)
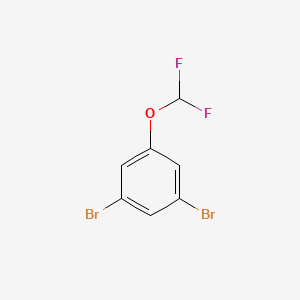

![Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913756.png)